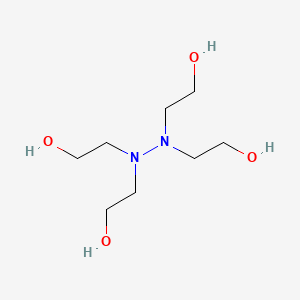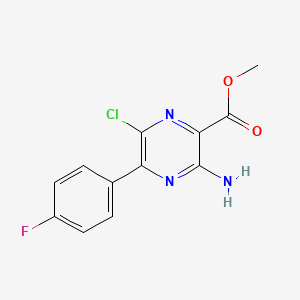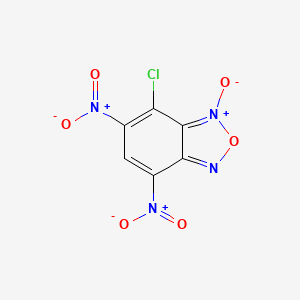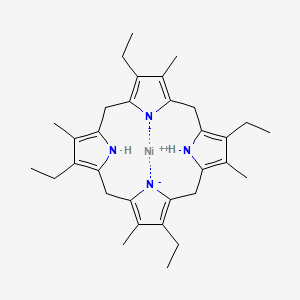
Nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide is a complex organometallic compound It is a derivative of porphyrin, a macrocyclic compound that plays a crucial role in various biological systems
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide typically involves the reaction of a porphyrin precursor with a nickel salt. The reaction is usually carried out in an organic solvent under inert conditions to prevent oxidation. The specific conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various nickel-porphyrin complexes.
Reduction: It can be reduced under specific conditions to yield different reduced forms of the nickel-porphyrin complex.
Substitution: The compound can undergo substitution reactions where ligands attached to the nickel center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nickel(III) or nickel(IV) porphyrin complexes, while reduction can yield nickel(I) or nickel(0) complexes .
Applications De Recherche Scientifique
Nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential role in mimicking the active sites of certain metalloenzymes.
Medicine: Research is ongoing to explore its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of advanced materials, such as sensors and electronic devices
Mécanisme D'action
The mechanism by which Nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide exerts its effects involves the coordination of the nickel ion with the nitrogen atoms of the porphyrin ring. This coordination allows the compound to participate in various redox reactions and interact with other molecules. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide
- Copper(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide
- Iron(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide
Uniqueness
Nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide is unique due to its specific coordination chemistry and the ability of nickel to exist in multiple oxidation states. This versatility makes it particularly useful in catalysis and materials science .
Propriétés
Formule moléculaire |
C32H42N4Ni |
|---|---|
Poids moléculaire |
541.4 g/mol |
Nom IUPAC |
nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethyl-5,10,15,20,21,23-hexahydroporphyrin-22,24-diide |
InChI |
InChI=1S/C32H42N4.Ni/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;/h33,36H,9-16H2,1-8H3;/q-2;+2 |
Clé InChI |
WHHRVJHSIGRTBE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2CC3=C(C(=C([N-]3)CC4=C(C(=C(N4)CC5=C(C(=C([N-]5)CC(=C1C)N2)CC)C)CC)C)CC)C.[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


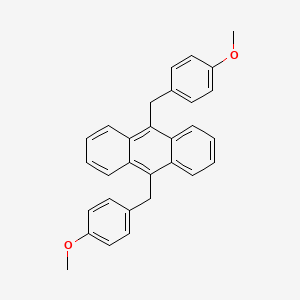
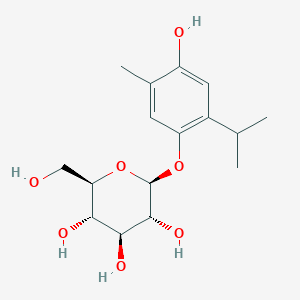
![Methyl 2-[(dimethylamino)methyl]-3-hydroxy-4-methoxybenzoate](/img/structure/B14082596.png)

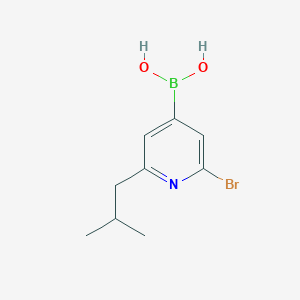
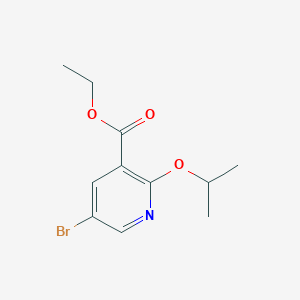
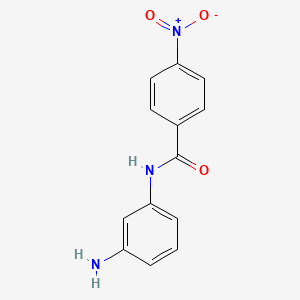

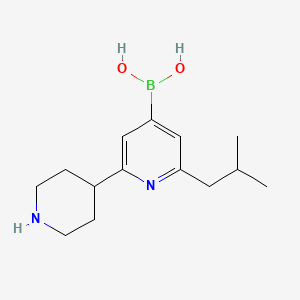
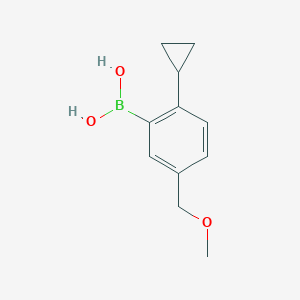
![Ethanone, 2-[(4-amino-5-benzoyl-3-phenyl-2-thienyl)thio]-1-phenyl-](/img/structure/B14082653.png)
